
2,2-Dichlorodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorodecanoic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two chlorine atoms attached to the second carbon of a decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorodecanoic acid typically involves the chlorination of decanoic acid. This can be achieved through the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes where decanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2-Dichlorodecanoic acid can undergo oxidation reactions to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of 2,2-dichlorodecanol.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxydecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide.
Major Products:
Oxidation: Chlorinated ketones or aldehydes.
Reduction: 2,2-Dichlorodecanol.
Substitution: 2-Hydroxydecanoic acid.
Applications De Recherche Scientifique
Chemistry: 2,2-Dichlorodecanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of chlorinated fatty acids in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have antimicrobial properties and could be used in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dichlorodecanoic acid involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in electrophilic reactions, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations. The compound may also affect biological pathways by interacting with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
- 2,2-Dichloropropanoic acid
- 2,2-Dichlorobutanoic acid
- 2,2-Dichloropentanoic acid
Comparison: 2,2-Dichlorodecanoic acid is unique due to its longer carbon chain compared to other similar compounds This longer chain can influence its physical properties, such as solubility and melting point
Propriétés
Numéro CAS |
119450-52-1 |
|---|---|
Formule moléculaire |
C10H18Cl2O2 |
Poids moléculaire |
241.15 g/mol |
Nom IUPAC |
2,2-dichlorodecanoic acid |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-10(11,12)9(13)14/h2-8H2,1H3,(H,13,14) |
Clé InChI |
UZILNBHFXQCXKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


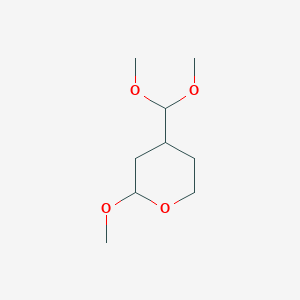
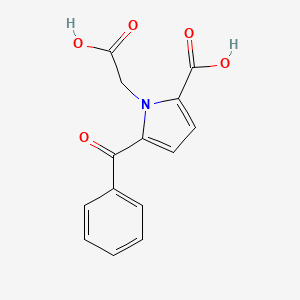


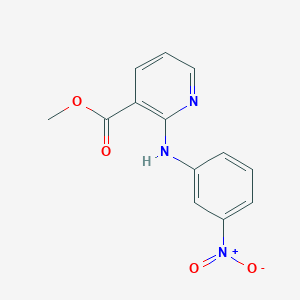
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
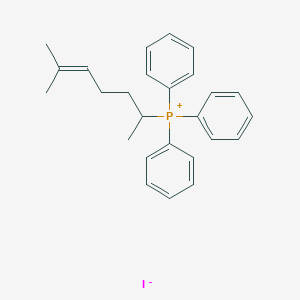
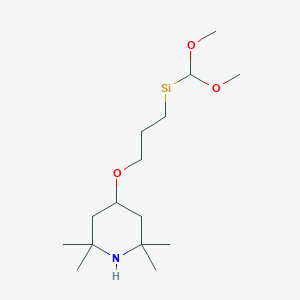
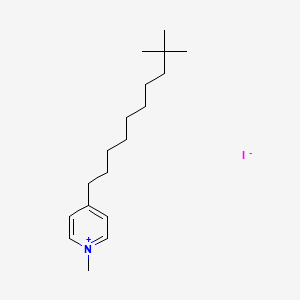
silane](/img/structure/B14308830.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)

